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Compound of Interest

Compound Name: Acetophenone, 4',4'''-ethylenedi-

Cat. No.: B1294620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound Acetophenone, 4',4'''-ethylenedi-, also known as 1,2-bis(4-acetylphenyl)ethane or

4,4'-Diacetylbibenzyl. The information presented herein is crucial for the identification,

characterization, and quality control of this molecule in research and development settings.

This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties
IUPAC Name: 1-[4-[2-(4-acetylphenyl)ethyl]phenyl]ethanone

Synonyms: Acetophenone, 4',4'''-ethylenedi-; 1,2-bis(4-acetylphenyl)ethane; 4,4'-

Diacetylbibenzyl

CAS Number: 793-06-6

Molecular Formula: C₁₈H₁₈O₂

Molecular Weight: 266.33 g/mol
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The following sections present the key spectroscopic data for Acetophenone, 4',4'''-
ethylenedi- in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

While a publicly available, complete numerical dataset for the ¹H NMR spectrum is not readily

available, the key expected signals are outlined below based on the molecular structure. The

spectrum is anticipated to be symmetrical.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.9 Doublet 4H
Aromatic Protons

(ortho to acetyl group)

~7.3 Doublet 4H
Aromatic Protons

(meta to acetyl group)

~3.0 Singlet 4H
Ethylene Bridge (-

CH₂-CH₂-)

~2.6 Singlet 6H
Acetyl Methyl Protons

(-COCH₃)

Note: Predicted

chemical shifts are

based on the analysis

of similar structures

and general principles

of NMR spectroscopy.

Similar to the proton NMR data, a complete, publicly accessible numerical dataset for the ¹³C

NMR spectrum is not readily available. The expected chemical shifts are presented below.
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Chemical Shift (δ) ppm Assignment

~198 Carbonyl Carbon (C=O)

~145
Aromatic Carbon (quaternary, attached to

ethylene bridge)

~136
Aromatic Carbon (quaternary, attached to acetyl

group)

~129 Aromatic Carbon (CH, ortho to acetyl group)

~128 Aromatic Carbon (CH, meta to acetyl group)

~38 Ethylene Bridge Carbon (-CH₂-CH₂-)

~27 Acetyl Methyl Carbon (-COCH₃)

Note: Predicted chemical shifts are based on

the analysis of similar structures and general

principles of NMR spectroscopy.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum for Acetophenone, 4',4'''-ethylenedi- is characterized by the following key

absorption bands.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1294620?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3050 - 3000 Medium Aromatic C-H Stretch

~2950 - 2850 Medium
Aliphatic C-H Stretch (from

ethylene bridge)

~1680 Strong C=O Stretch (Aryl Ketone)

~1600 Medium Aromatic C=C Stretch

~1400 Medium CH₂ Bending

~1260 Strong C-C(=O) Stretch

~830 Strong
para-Disubstituted Benzene C-

H Bend (Out-of-Plane)

Note: The exact peak positions

may vary slightly depending on

the sample preparation and

instrument.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of Acetophenone, 4',4'''-
ethylenedi- exhibits the following major peaks[1].

m/z Relative Intensity Assignment

266 Moderate [M]⁺ (Molecular Ion)

251 Low [M - CH₃]⁺

133 High
[M/2]⁺ or [CH₃COC₆H₄CH₂]⁺

(Benzylic cleavage)
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The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above. Specific parameters may need to be optimized based on the

instrumentation and sample characteristics.

NMR Spectroscopy
Sample Preparation: A sample of Acetophenone, 4',4'''-ethylenedi- (typically 5-10 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., Varian CFT-20 for ¹H NMR, Bruker

AM-270 for ¹³C NMR) is used.

¹H NMR Acquisition:

A standard one-pulse sequence is used.

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Data is processed with Fourier transformation, phasing, and baseline correction. Chemical

shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is typically used to simplify the spectrum.

A larger number of scans is required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-

220 ppm).

Data processing is similar to that of ¹H NMR.

Infrared (IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker IFS 85) is

used.

Acquisition:

A background spectrum of the empty sample compartment (or a pure KBr pellet) is

recorded.

The KBr pellet containing the sample is placed in the sample holder.

The sample spectrum is recorded over the desired wavenumber range (e.g., 4000-400

cm⁻¹).

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Sample Introduction (GC-MS):

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl

acetate) is prepared.

The solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer.

The GC separates the components of the mixture before they enter the mass

spectrometer.

Instrumentation: A GC-MS system is used.

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically at

70 eV.
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Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based

on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each

ion.

Experimental and Data Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Acetophenone, 4',4'''-ethylenedi-.
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Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

Acetophenone, 4',4'''-ethylenedi-
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General workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals working with Acetophenone,
4',4'''-ethylenedi-. The provided spectroscopic data and protocols are essential for ensuring

the identity and purity of this compound in various scientific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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